molecular formula C25H19F2N3O4S B11068238 2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide

2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11068238
M. Wt: 495.5 g/mol
InChI Key: WZUFUGHZGMVRBO-UHFFFAOYSA-N
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Description

2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a thiazolidinone ring, and fluorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the benzodioxole and fluorophenyl groups. Common synthetic routes may include:

    Formation of Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Benzodioxole Moiety: This can be achieved through a nucleophilic substitution reaction using a benzodioxole derivative.

    Addition of Fluorophenyl Groups: The fluorophenyl groups can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Properties

Molecular Formula

C25H19F2N3O4S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C25H19F2N3O4S/c26-16-5-1-3-7-18(16)28-23(31)12-22-24(32)30(13-15-9-10-20-21(11-15)34-14-33-20)25(35-22)29-19-8-4-2-6-17(19)27/h1-11,22H,12-14H2,(H,28,31)

InChI Key

WZUFUGHZGMVRBO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(SC3=NC4=CC=CC=C4F)CC(=O)NC5=CC=CC=C5F

Origin of Product

United States

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